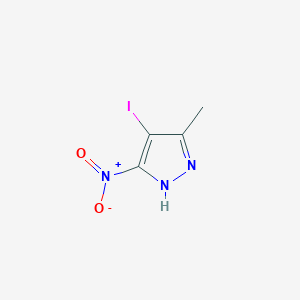

4-iodo-5-methyl-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis

Pyrazole derivatives are recognized as highly versatile scaffolds in organic synthesis and medicinal chemistry. nih.govencyclopedia.pub Their unique structural features make them valuable starting materials for creating more complex heterocyclic systems. nih.gov The pyrazole nucleus is a key component in a wide range of compounds that exhibit diverse applications in medicine, agriculture, and technology. nih.gov In pharmacology, pyrazoles are considered privileged structures, appearing in numerous drugs with activities such as anti-inflammatory, analgesic, antipsychotic, and anticancer effects. nih.govsphinxsai.com Their utility also extends to agrochemicals, where they are found in herbicides, insecticides, and fungicides. nih.govorientjchem.org The adaptability of the pyrazole ring allows for the synthesis of a vast number of analogues, making it a focal point for researchers developing new materials and therapeutic agents. nih.govmdpi.com

Historical Development and Evolution of Pyrazole Research

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org Shortly after, in 1889, Hans von Pechmann reported the first synthesis of pyrazole itself from the reaction of acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com One of the earliest and most fundamental methods for synthesizing substituted pyrazoles, the Knorr-pyrazole synthesis, involves the condensation of β-diketones with hydrazines and was also developed by Knorr in 1883. nih.govmdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org Since these initial discoveries, research into pyrazole synthesis has evolved significantly, leading to a wide variety of methods, including multicomponent reactions and transition-metal-catalyzed processes, to create diverse and complex pyrazole derivatives. nih.govmdpi.com

Structural Features and Aromaticity of the Pyrazole Ring System

Pyrazole is a five-membered heterocyclic compound with the molecular formula C₃H₄N₂. nih.govnumberanalytics.com The ring consists of three carbon atoms and two adjacent nitrogen atoms. nih.govwikipedia.org This structure is planar and aromatic, containing six delocalized π-electrons, which imparts significant stability. ijraset.comnumberanalytics.comorientjchem.org

The pyrazole ring possesses distinct structural characteristics that govern its reactivity. It contains two different types of nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). nih.govencyclopedia.pubchemicalbook.com The lone pair of electrons on the N1 nitrogen is involved in the aromatic system, while the lone pair on the N2 nitrogen is in the plane of the ring and is responsible for the compound's basicity. nih.govorientjchem.orgchemicalbook.com This dual nature means that unsubstituted pyrazoles can act as both weak acids and weak bases. nih.gov

The presence of the two nitrogen atoms influences the electron density around the ring. The electron-withdrawing nature of the nitrogens reduces electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic substitution reactions. nih.govchemicalbook.com Pyrazole also exhibits annular tautomerism, where the proton on the nitrogen can move between the two nitrogen atoms, a phenomenon that can influence its reactivity and biological interactions. nih.govnumberanalytics.com

Table 1: Properties of the Parent Pyrazole Ring

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | nih.gov |

| Aromaticity | 6π-electron aromatic system | ijraset.comorientjchem.org |

| Nitrogen Atoms | One acidic (pyrrole-like) and one basic (pyridine-like) | nih.govencyclopedia.pub |

| Reactivity | Electrophilic substitution preferentially at C4 | nih.govchemicalbook.com |

| Tautomerism | Exhibits annular tautomerism | nih.govnumberanalytics.com |

Overview of Research Trends in Halogenated and Nitrated Pyrazoles

The introduction of halogen and nitro groups onto the pyrazole scaffold is a significant area of research, as these substituents dramatically influence the chemical properties and potential applications of the resulting compounds.

Halogenated pyrazoles are crucial intermediates in organic synthesis. mdpi.com The halogen atom serves as a versatile handle for a variety of chemical transformations, particularly cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The regioselective halogenation of the pyrazole ring can be controlled by directing groups or by exploiting the intrinsic reactivity of the different ring positions. For example, the C4 position is readily halogenated via electrophilic substitution, while functionalizing the C3 and C5 positions often requires more specific strategies. mdpi.com

Nitrated pyrazoles have garnered considerable attention, especially in the field of energetic materials. nih.govmdpi.com The nitro group is a powerful electron-withdrawing group and an energy-rich functional group. Its presence can lead to compounds with high density, good thermal stability, and significant explosive performance. nih.govresearchgate.net Research in this area focuses on synthesizing polynitrated pyrazoles and their salts to develop new high-performance, low-sensitivity energetic materials. nih.govmdpi.com Beyond energetics, the nitro group in pyrazoles can be a precursor to other functional groups, such as amino groups, which are valuable in medicinal chemistry and materials science. researchgate.net The synthesis of nitrated pyrazoles typically involves direct nitration with nitric acid or mixed acid (HNO₃/H₂SO₄), where the reaction conditions can be tuned to control the degree and position of nitration. researchgate.netresearchgate.net

The combination of both halogen and nitro substituents on a pyrazole ring, as seen in 4-iodo-5-methyl-3-nitro-1H-pyrazole , creates a highly functionalized and reactive molecule with potential as a versatile building block for synthesizing complex target structures.

Chemical Compound Data

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 4-iodo-5-methyl-3-nitro-1H-pyrazole | C₄H₄IN₃O₂ |

| Pyrazole | C₃H₄N₂ |

| Acetylene | C₂H₂ |

| Diazomethane | CH₂N₂ |

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMYFUHJLRTOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Iodo 5 Methyl 3 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions

The electronic nature of the pyrazole (B372694) ring in 4-iodo-5-methyl-3-nitro-1H-pyrazole is significantly influenced by the strongly electron-withdrawing nitro group at the C3 position. This electronic deficiency facilitates nucleophilic substitution reactions.

The nitro group, particularly when attached to an electron-deficient aromatic or heteroaromatic ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comacs.org The presence of a nitro group can stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. numberanalytics.com While the iodo group is a more conventional leaving group, the displacement of a nitro group from a pyrazole ring is a known process, especially in highly nitrated pyrazoles.

In the context of 4-iodo-5-methyl-3-nitro-1H-pyrazole, the C3-nitro group could potentially be displaced by strong nucleophiles. The feasibility of this reaction would depend on the reaction conditions and the nature of the nucleophile. The electron-withdrawing effect of the iodo group at C4 would further activate the ring towards nucleophilic attack. Studies on other nitropyrazoles have shown that the nitro group can be displaced by various nucleophiles. acs.org For a nucleophilic attack to occur, the aromatic ring must be electron-poor, a condition that is met in this molecule due to the nitro group itself. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate, followed by the elimination of the nitrite (B80452) ion. libretexts.org

Displacement of the Iodo Group

The carbon-iodine bond at the C-4 position of the pyrazole ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, displacing the iodo group with various organic moieties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For pyrazole systems, this method has been successfully applied to halo-dinitropyrazoles, which are structurally similar to 4-iodo-5-methyl-3-nitro-1H-pyrazole. In a study on 4-bromo-3,5-dinitro-1H-pyrazole, coupling with various aryl, heteroaryl, and vinyl boronic acids was achieved using a palladium precatalyst, demonstrating the viability of this transformation even on highly functionalized, electron-deficient pyrazole rings. rsc.org The reaction efficiently introduces new substituents at the 4-position. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org It is a highly reliable method for introducing alkynyl groups onto heterocyclic scaffolds. libretexts.org Given the reactivity of other 4-halopyrazoles in Sonogashira couplings, it is expected that 4-iodo-5-methyl-3-nitro-1H-pyrazole would readily couple with various terminal alkynes to yield 4-alkynyl-5-methyl-3-nitro-1H-pyrazoles. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to synthesize carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to 4-halopyrazoles, enabling the introduction of primary and secondary amines at the C-4 position. nih.gov Studies on 4-iodo-1H-1-tritylpyrazoles have shown that both palladium- and copper-catalyzed systems can be effective for C-N coupling, depending on the nature of the amine coupling partner. nih.govresearchgate.net This indicates that the iodo group of 4-iodo-5-methyl-3-nitro-1H-pyrazole can be displaced by a range of amino functionalities. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Halogenated Pyrazoles

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ / 1,4-Dioxane, H₂O | Good to excellent | rsc.org |

| Sonogashira | 4-Iodoisoxazoles (analogue) | Terminal alkynes | Pd(acac)₂ / PPh₃ / CuI | Et₂NH / DMF | Up to 98% | researchgate.net |

| Buchwald-Hartwig | 4-Iodo-1H-1-tritylpyrazole | Alkylamines | CuI | Not specified | Effective | nih.gov |

Electrophilic Substitution and Further Functionalization

Nitration at Unsubstituted Positions (if applicable)

This reaction is not applicable to 4-iodo-5-methyl-3-nitro-1H-pyrazole. The pyrazole ring contains carbon atoms at positions 3, 4, and 5, all of which are already substituted. There are no unsubstituted carbon positions available for electrophilic attack. In general, electrophilic substitution on the pyrazole ring, such as nitration or halogenation, preferentially occurs at the C-4 position due to the electronic nature of the ring. rrbdavc.orgresearchgate.net The presence of the pyridine-like nitrogen atom deactivates the adjacent C-3 and C-5 positions towards electrophiles. researchgate.netnih.gov Since the C-4 position in the title compound is occupied by an iodo group, and the C-3 and C-5 positions are also substituted, no further nitration on the heterocyclic ring is possible.

Other Electrophilic Aromatic Substitution Reactions

Similar to nitration, other electrophilic aromatic substitution reactions (e.g., halogenation, sulfonation, Friedel-Crafts reactions) on the pyrazole ring of 4-iodo-5-methyl-3-nitro-1H-pyrazole are not applicable. The pyrazole core is fully substituted at all three carbon atoms (C-3, C-4, and C-5), leaving no available sites for an electrophile to attack the ring.

Transformations of the Nitro Group

Reduction of the Nitro Group to Amino Functionality

The nitro group at the C-3 position is readily reduced to a primary amino group, yielding 4-iodo-5-methyl-1H-pyrazol-3-amine. This transformation is a crucial step in the synthesis of various biologically active molecules and functionalized building blocks. A variety of reducing agents can accomplish this conversion.

A highly effective method demonstrated for the analogous 3,5-dinitropyrazole system is the use of iron powder with hydrazine (B178648) hydrate. rsc.org This system provides a general and efficient route to pyrazole-diamines. rsc.org Other common laboratory reagents for the reduction of aromatic nitro groups are also applicable, including:

Metals in acidic media: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) and zinc (Zn) in acetic acid, are standard choices for this reduction. niscpr.res.incommonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a very common and clean method for nitro group reduction. commonorganicchemistry.com

Electrochemical Reduction: In specific cases, electrochemical methods using mediators like titanium(III) chloride (TiCl₃) have been used to reduce nitropyrazoles to the corresponding amines. acs.org

The choice of reagent can be critical to avoid side reactions, particularly the undesired reduction of the carbon-iodine bond (hydrodeiodination). Milder conditions, such as those employing SnCl₂ or Fe/acetic acid, are often preferred to maintain the iodo substituent. commonorganicchemistry.com

Nitrodeiodination Reactions

Nitrodeiodination is a type of electrophilic substitution where a nitro group replaces an iodo group on an aromatic ring. While not extensively documented for this specific molecule, evidence from related pyrazole systems suggests its possibility. Studies on the nitration of 4-bromopyrazoles have shown that "nitrodebromination" can occur, where the bromine atom at the C-4 position is displaced by an incoming nitro group. researchgate.net This reaction proceeds via attack of the nitronium ion (NO₂⁺) electrophile at the carbon atom bearing the halogen. Given the similar nature of carbon-halogen bonds, it is plausible that treating 4-iodo-5-methyl-3-nitro-1H-pyrazole with strong nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) could lead to the displacement of the iodo group, resulting in the formation of 5-methyl-3,4-dinitro-1H-pyrazole.

Structural Elucidation and Spectroscopic Characterization of 4 Iodo 5 Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 NMR spectroscopy is a crucial technique for characterizing the electronic environment of nitrogen atoms within a molecule. For 4-iodo-5-methyl-3-nitro-1H-pyrazole, ¹⁵N NMR would provide distinct signals for the two nitrogen atoms in the pyrazole (B372694) ring and the nitrogen atom in the nitro group. The chemical shifts of these nitrogen atoms would be influenced by their hybridization, bonding, and the electron-withdrawing or -donating effects of the adjacent substituents (iodo, methyl, and nitro groups).

Expected Data (Hypothetical): A data table would typically present the ¹⁵N chemical shifts (in ppm) for N1, N2, and the NO₂ nitrogen, correlated to their specific positions in the molecular structure. This data is essential for confirming the tautomeric state and understanding the electronic distribution within the heterocyclic ring.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons, specifically any potential long-range coupling between the methyl protons and the NH proton of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the methyl protons to the methyl carbon.

Expected Data (Hypothetical): Data tables for 2D NMR would list the observed correlations. For instance, an HMBC data table would show the proton chemical shift in one column, the correlated carbon chemical shift in another, and the inferred connectivity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in a molecule and their bonding environments.

Vibrational Mode Assignments for Functional Groups (Nitro, Methyl, C-I bond, Pyrazole Ring)

The IR and Raman spectra of 4-iodo-5-methyl-3-nitro-1H-pyrazole would exhibit characteristic vibrational modes for its constituent functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected, typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching and bending vibrations would be observed.

C-I Bond: The carbon-iodine stretching vibration would appear at a low frequency, typically in the far-infrared region (below 600 cm⁻¹), due to the heavy iodine atom.

Pyrazole Ring: Characteristic ring stretching and bending vibrations would be present in the fingerprint region of the spectrum.

Expected Data (Hypothetical): A table of vibrational frequencies would list the experimental and/or calculated frequencies (in cm⁻¹) and assign them to specific vibrational modes (e.g., ν_as(NO₂), ν_s(CH₃), etc.).

Analysis of Hydrogen Bonding Effects on Vibrational Frequencies

In the solid state or in concentrated solutions, intermolecular hydrogen bonding involving the N-H proton of the pyrazole ring would be expected. This interaction typically leads to a broadening and a shift to lower frequency of the N-H stretching vibration. The extent of this shift can provide information about the strength of the hydrogen bonds.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of 4-iodo-5-methyl-3-nitro-1H-pyrazole. This highly accurate mass measurement allows for the unambiguous determination of its elemental formula (C₄H₄IN₃O₂). The isotopic pattern observed for the molecular ion would also be characteristic, showing the presence of one iodine atom.

Expected Data (Hypothetical): A data table would show the calculated exact mass for the chemical formula C₄H₄IN₃O₂ and the experimentally measured exact mass, which should be in close agreement.

Despite a comprehensive search of available scientific literature and spectral databases, no experimental mass spectrometry data, including fragmentation patterns, could be located for the specific chemical compound “4-iodo-5-methyl-3-nitro-1H-pyrazole”.

The inquiry included searches for the direct mass spectrum of the compound, as well as fragmentation data for closely related iodo-nitro-substituted pyrazoles. Unfortunately, these efforts did not yield the specific information required to accurately and scientifically construct the "Fragmentation Pattern Analysis for Structural Confirmation" section of the requested article.

Detailed analysis of mass spectrometry fragmentation is reliant on experimental data that delineates the specific ion fragments, their relative abundances, and the fragmentation pathways a molecule undergoes under specific ionization conditions. Without this primary data for 4-iodo-5-methyl-3-nitro-1H-pyrazole, any attempt to describe its fragmentation pattern would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with the specified section on fragmentation pattern analysis at this time due to the absence of the necessary scientific data in the public domain.

Theoretical and Computational Investigations of 4 Iodo 5 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for studying the properties of pyrazole (B372694) derivatives. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometries and predict a wide range of electronic and spectroscopic properties. nih.govbldpharm.com

The electronic structure of a molecule governs its reactivity. Computational methods are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For 4-iodo-5-methyl-3-nitro-1H-pyrazole, the electron-withdrawing nature of the nitro and iodo groups is expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO would likely be distributed across the pyrazole ring and influenced by the methyl group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. In the MEP of this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack. Regions of positive potential (blue) would likely be found near the pyrazole N-H proton, identifying it as a potential site for deprotonation. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for 4-Iodo-5-methyl-3-nitro-1H-pyrazole Calculated using DFT at the B3LYP/6-311+G(d,p) level.

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Indicates ionization potential and electron-donating capability. |

| ELUMO | -3.10 | Indicates electron affinity and electron-accepting capability. |

| Energy Gap (ΔE) | 4.15 | A moderate gap suggests a balance of stability and reactivity. |

N-unsubstituted pyrazoles can exist as two different tautomers due to the migration of the hydrogen atom between the two nitrogen atoms of the ring. For 4-iodo-5-methyl-3-nitro-1H-pyrazole, these two forms are distinct and would have different stabilities. The relative stability of these tautomers can be determined by calculating their total energies. researchgate.net

Theoretical studies on similar pyrazoles have shown that the tautomeric preference is influenced by substituent effects and the surrounding medium. researchgate.netresearchgate.net Calculations can be performed for the gas phase and can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM). For this specific molecule, the electronic effects of the iodo, methyl, and nitro groups at positions 4, 5, and 3, respectively, would dictate which nitrogen atom is the preferred site for the proton. The form specified, 4-iodo-5-methyl-3-nitro-1H-pyrazole, is one of the two possible tautomers. Computational analysis would clarify if it is indeed the most stable form.

Table 2: Hypothetical Relative Energies of Pyrazole Tautomers Calculated in gas phase.

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

| 4-Iodo-5-methyl-3-nitro-1H-pyrazole | 0.00 | More Stable |

| 4-Iodo-3-methyl-5-nitro-1H-pyrazole | +2.5 | Less Stable |

Computational chemistry is highly effective at predicting spectroscopic data, which can aid in structure confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Studies on 4-halopyrazoles have shown that DFT calculations can reproduce experimental trends in chemical shifts, for instance, predicting the downfield shift of the N-H proton as the halogen atom becomes less electronegative (from F to I). mdpi.com

Similarly, vibrational frequencies for an Infrared (IR) spectrum can be calculated. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for DFT) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. For the title compound, key vibrational modes would include the N-H stretch, C-H stretches of the methyl group, and the characteristic symmetric and asymmetric stretches of the NO₂ group. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value |

| ¹H NMR (ppm) | ||

| N-H | 12.1 | 11.8 |

| C-H₃ | 2.45 | 2.40 |

| ¹³C NMR (ppm) | ||

| C3-NO₂ | 150.2 | 149.5 |

| C4-I | 85.5 | 86.1 |

| C5-CH₃ | 142.8 | 142.2 |

| IR (cm⁻¹) | ||

| N-H stretch | 3150 | 3165 (scaled) |

| NO₂ asym. stretch | 1540 | 1545 (scaled) |

| NO₂ sym. stretch | 1355 | 1360 (scaled) |

Mechanistic Studies of Chemical Reactions

Beyond static properties, theoretical calculations can map out the entire energy profile of a chemical reaction, providing a deeper understanding of the mechanism.

DFT calculations can be used to model potential reactions that 4-iodo-5-methyl-3-nitro-1H-pyrazole might undergo, such as nucleophilic aromatic substitution (displacing the iodide) or reactions involving the nitro group. By locating the geometries and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them, a complete reaction pathway can be constructed. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, allowing chemists to predict which reactions are feasible.

When a molecule has multiple reactive sites, computational analysis of the energy landscape can explain and predict regioselectivity. For example, if a nucleophile were to react with 4-iodo-5-methyl-3-nitro-1H-pyrazole, it could potentially attack the carbon bearing the iodo group or other positions on the ring. By calculating the activation energies for each possible pathway, the preferred reaction site can be identified as the one with the lowest energy barrier. This approach has been successfully used to confirm the regioselectivity in the synthesis of other pyrazole derivatives, where the analysis of transition states showed that the observed product corresponded to the most stable pathway.

For instance, a hypothetical nucleophilic substitution could proceed via different transition states. A comparison of their relative energies would reveal the most favorable reaction pathway, thus explaining the regiochemical outcome.

Analysis of Non-Covalent Interactions

The 1H-pyrazole moiety is a versatile building block for constructing supramolecular assemblies due to its capacity to form hydrogen bonds. nih.gov The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). This dual functionality allows for the formation of various hydrogen-bonded networks, including dimers, chains, and more complex architectures. nih.gov

In 4-iodo-5-methyl-3-nitro-1H-pyrazole, the primary hydrogen bond is the N-H···N interaction between the protonated nitrogen (N1) of one pyrazole ring and the non-protonated nitrogen (N2) of an adjacent molecule. This interaction is a common feature in pyrazole chemistry and is a significant driving force in the formation of supramolecular structures. nih.gov

Computational studies on similar pyrazole systems allow for the estimation of the energetic parameters of these hydrogen bonds. The strength of these interactions can be quantified through theoretical calculations, providing a deeper understanding of their contribution to the lattice energy.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|

| N-H···N | N1-H (pyrazole) | N2 (pyrazole) | 2.0 - 2.2 | -5 to -8 |

| C-H···O | C5-CH3 | O (nitro group) | 2.2 - 2.6 | -1 to -3 |

| C-H···O | C(x)-H (pyrazole) | O (nitro group) | 2.3 - 2.7 | -0.5 to -2 |

The iodine substituent at the 4-position of the pyrazole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 4-iodo-5-methyl-3-nitro-1H-pyrazole, the iodine atom can potentially form halogen bonds with the oxygen atoms of the nitro group or the nitrogen atom of an adjacent pyrazole ring.

However, the formation of strong halogen bonds is not always guaranteed. In a study of 4-iodo-2-methyl-5-nitroaniline, a molecule with a similar arrangement of iodo and nitro groups, no significant intermolecular I···nitro interactions were observed. researchgate.net This suggests that intramolecular repulsive forces or steric hindrance might prevent the formation of strong halogen bonds in some cases.

Computational methods, such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots, are invaluable tools for identifying and characterizing weak interactions like halogen bonds. These methods can reveal subtle interactions that might be overlooked by traditional structural analysis.

The pyrazole ring is an aromatic system, and as such, it can participate in π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds, including pyrazole derivatives. nih.govrsc.org In aggregates of 4-iodo-5-methyl-3-nitro-1H-pyrazole, parallel or offset arrangements of the pyrazole rings can lead to stabilizing π-π stacking interactions.

The geometry of these interactions can vary, from perfectly face-to-face to slipped-parallel arrangements. The presence of substituents on the pyrazole ring, such as the iodo, methyl, and nitro groups, can influence the preferred stacking geometry. For instance, the electron-withdrawing nitro group can modulate the electrostatic potential of the aromatic ring, affecting the nature and strength of the π-π interactions. researchgate.net

In addition to π-π stacking, C-H···π interactions can also contribute to the stability of the molecular aggregates. In these interactions, a C-H bond (from the methyl group or the pyrazole ring) acts as a weak acid, donating its proton to the electron-rich π-system of an adjacent pyrazole ring.

The combination of these aromatic interactions, along with hydrogen and halogen bonds, creates a complex network of non-covalent forces that determines the final three-dimensional structure of 4-iodo-5-methyl-3-nitro-1H-pyrazole in the solid state.

Q & A

Q. What experimental controls mitigate artifacts in biological assays caused by nitro group reduction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.